6-Chloro-1,7-naphthyridine chemical properties and structure
6-Chloro-1,7-naphthyridine chemical properties and structure
An In-depth Technical Guide to the Chemical Properties, Structure, and Reactivity of 6-Chloro-1,7-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The strategic placement of a chlorine atom at the C-6 position transforms the scaffold into a versatile synthetic intermediate, 6-Chloro-1,7-naphthyridine. The chlorine atom serves as a proficient leaving group, unlocking a diverse array of functionalization possibilities through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the structural characteristics, physicochemical properties, synthesis, and key reactive pathways of 6-Chloro-1,7-naphthyridine, offering field-proven insights for its application in modern drug discovery programs.
The 1,7-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry
Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[1] There are six possible isomers based on the arrangement of the nitrogen atoms, each conferring distinct electronic and steric properties.[2] The 1,7-naphthyridine isomer has garnered significant interest due to its presence in molecules exhibiting a broad spectrum of pharmacological activities, including antimicrobial and kinase inhibitory effects.[3]
The nitrogen atoms within the bicyclic system act as hydrogen bond acceptors and modulate the molecule's pKa, solubility, and metabolic stability. The introduction of a chlorine atom at the 6-position creates a key "handle" for synthetic elaboration. This substituent renders the C-6 carbon electrophilic and susceptible to displacement, making 6-Chloro-1,7-naphthyridine a pivotal building block for generating libraries of novel compounds for structure-activity relationship (SAR) studies.
Physicochemical Properties and Structural Elucidation
While specific experimental data for 6-Chloro-1,7-naphthyridine is not extensively documented in publicly accessible literature, its properties can be reliably inferred from closely related analogs and derivatives.
Core Chemical and Physical Properties
The properties listed below are based on data for the closely related compound, 6-Chloro-1,7-naphthyridin-2(1H)-one (CAS 93493-68-6), and general principles of heterocyclic chemistry. The presence of the chloro substituent and the fused aromatic system suggests a high melting, crystalline solid with limited solubility in water but better solubility in polar organic solvents.
| Property | Value / Predicted Value | Source / Justification |
| Molecular Formula | C₈H₅ClN₂ | - |
| Molecular Weight | 164.59 g/mol | - |
| CAS Number | Not definitively assigned in public databases | - |
| Appearance | Predicted to be a white to off-white solid | Based on related naphthyridines[4] |
| Melting Point | >300 °C (Predicted high) | Based on the analog 6-Chloro-1,7-naphthyridin-2(1H)-one (304-306 °C)[4] |
| Boiling Point | ~425.9 °C (Predicted) | Based on the analog 6-Chloro-1,7-naphthyridin-2(1H)-one[4] |
| Density | ~1.42 g/cm³ (Predicted) | Based on the analog 6-Chloro-1,7-naphthyridin-2(1H)-one[4] |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF | General characteristic of planar heterocyclic compounds |
Structural Analysis and Spectroscopic Profile
The structure of 6-Chloro-1,7-naphthyridine consists of a planar, bicyclic aromatic system. The two nitrogen atoms act as electron-withdrawing groups, reducing the electron density of the carbon framework and making it susceptible to nucleophilic attack.
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons closest to the nitrogen atoms (H-2, H-8) will be the most deshielded and appear furthest downfield.
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¹³C NMR Spectroscopy : The carbon NMR spectrum should display eight signals. The carbons directly bonded to nitrogen (C-2, C-5, C-8a) and the carbon bearing the chlorine (C-6) will be significantly influenced. A study of related 1,7-naphthyridine hydroxy derivatives provides a foundational basis for assigning these shifts.[5]
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Mass Spectrometry : The mass spectrum will show a characteristic molecular ion (M⁺) peak cluster with an M+2 isotope peak approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis of 6-Chloro-1,7-naphthyridine
The most direct and industrially scalable synthesis of 6-Chloro-1,7-naphthyridine involves the chlorination of its corresponding hydroxy precursor, 1,7-naphthyridin-6(7H)-one (which exists in tautomeric equilibrium with 1,7-naphthyridin-6-ol). This transformation is reliably achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
The use of POCl₃ is a well-established method for converting hydroxylated nitrogen heterocycles (such as pyridones and quinolones) into their chloro-derivatives.[6] The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Caption: General workflow for the synthesis of 6-Chloro-1,7-naphthyridine.
Detailed Experimental Protocol: Chlorination
Causality: This protocol is adapted from a validated procedure for a similar heterocyclic system.[6] The choice of POCl₃ as both reagent and solvent is common for these reactions as it drives the reaction to completion. The inclusion of a high-boiling tertiary amine base like N,N-dimethylaniline can be used to scavenge the HCl byproduct, though it is often not strictly necessary. The aqueous work-up with a base (e.g., NaHCO₃ or NH₄OH) is critical to neutralize the highly acidic reaction mixture and quench any remaining POCl₃.
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Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
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Reaction: To the flask, add 1,7-naphthyridin-6(7H)-one (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) via syringe.
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Heating: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. Caution: This is a highly exothermic and vigorous reaction.
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Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~8.
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Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 6-Chloro-1,7-naphthyridine.
Chemical Reactivity and Derivatization
The synthetic utility of 6-Chloro-1,7-naphthyridine is defined by the reactivity of the C-Cl bond. The electron-deficient nature of the naphthyridine ring system activates the C-6 position for nucleophilic attack, making the chlorine an excellent leaving group. This enables functionalization through two primary classes of reactions: Nucleophilic Aromatic Substitution (SₙAr) and Palladium-Catalyzed Cross-Coupling.
Caption: Key reactivity pathways for 6-Chloro-1,7-naphthyridine.
Nucleophilic Aromatic Substitution (SₙAr)
SₙAr reactions are a cornerstone of heteroaromatic chemistry.[7] The mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.[8] The presence of the two ring nitrogens provides powerful resonance stabilization for this negative charge, making the reaction highly favorable.
Common Nucleophiles:
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Amines (R-NH₂ or R₂NH): To form C-N bonds, leading to substituted 6-amino-1,7-naphthyridines.
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Alkoxides (RO⁻) and Phenoxides (ArO⁻): To form C-O bonds, yielding ethers.
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Thiolates (RS⁻): To form C-S bonds, yielding thioethers.
Palladium-Catalyzed Cross-Coupling Reactions
While SₙAr is effective for certain nucleophiles, palladium-catalyzed cross-coupling reactions offer a broader scope for forming C-C and C-N bonds with exceptional functional group tolerance.[9]
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C-6 position of the naphthyridine and various aryl or vinyl boronic acids or esters.[10]
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Mechanism Insight: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst into the C-Cl bond, followed by transmetalation with the activated boronic acid species and reductive elimination to yield the coupled product and regenerate the catalyst.[11]
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Protocol Considerations: Chloro-heterocycles are less reactive than their bromo or iodo counterparts. Therefore, successful Suzuki couplings often require more electron-rich, sterically bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) to facilitate the rate-limiting oxidative addition step.
For the synthesis of aryl amines, the Buchwald-Hartwig amination is often more versatile and general than the SₙAr reaction.[12] It allows for the coupling of a wide range of primary and secondary amines, including those that are poor nucleophiles.
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Mechanism Insight: Similar to the Suzuki coupling, the reaction proceeds via an oxidative addition, but the subsequent steps involve coordination of the amine, deprotonation by the base to form an amido complex, and reductive elimination to form the C-N bond.[13]
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Protocol Considerations: A typical catalyst system consists of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., BINAP, Xantphos). A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the amine in the catalytic cycle.
Applications in Drug Discovery
6-Chloro-1,7-naphthyridine serves as a key intermediate in the synthesis of complex molecules targeted for various therapeutic areas. Its utility lies in its ability to act as a scaffold upon which diverse functionalities can be installed at the C-6 position. This allows for the systematic exploration of the chemical space around the naphthyridine core to optimize potency, selectivity, and pharmacokinetic properties. For example, related naphthyridine scaffolds are potent inhibitors of HIV-1 integrase, and functionalization at key positions is critical for activity.[14] The ability to easily introduce different aryl or amino groups via the chloro-intermediate makes it an invaluable tool in such discovery efforts.
Safety and Handling
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Hazard Profile: While a specific Safety Data Sheet (SDS) for 6-Chloro-1,7-naphthyridine is not available, related chloro-heterocyclic compounds are typically classified as harmful if swallowed, and can cause skin and serious eye irritation.
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Handling Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Chloro-1,7-naphthyridine is a strategically important building block for chemical synthesis and drug discovery. While detailed characterization of the parent compound itself is limited, its chemical behavior can be confidently predicted from established principles of heterocyclic chemistry and data from closely related analogs. Its true value is realized through the reactivity of its C-6 chloro-substituent, which provides a reliable and versatile anchor point for diversification. A thorough understanding of its synthesis and its reactivity in SₙAr and palladium-catalyzed cross-coupling reactions empowers researchers to efficiently generate novel molecular architectures based on the privileged 1,7-naphthyridine scaffold.
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